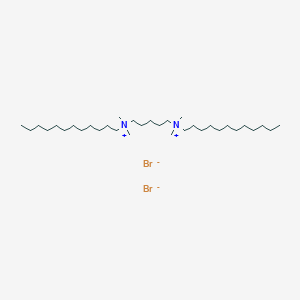

N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide

Description

Historical Development and Classification of N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium Bromide

The development of gemini surfactants emerged from efforts to enhance the performance of traditional single-chain surfactants. Early work on dimeric structures gained momentum in the 1990s, with researchers recognizing that linking two surfactant monomers via a spacer could dramatically improve surface activity. The compound this compound belongs to the cationic gemini surfactant subclass, distinguished by its two dodecyl hydrophobic tails, two trimethylammonium head groups, and a five-carbon (pentamethylene) spacer.

This molecule is classified as a dissymmetric gemini surfactant due to the identical hydrophobic chains (dodecyl) and symmetrical quaternary ammonium heads. Its structural rigidity arises from the fully saturated pentane spacer, which limits conformational flexibility compared to longer or unsaturated spacers. The bromide counterions balance the positive charges on the ammonium groups, ensuring solubility in aqueous media. Historically, its design builds upon the work of Zana and Menger, who established the relationship between spacer length and micellar morphology in gemini systems.

Significance in Surface Chemistry Research

This compound has become a model system for studying the interfacial behavior of cationic gemini surfactants. Its CMC, reported at approximately 0.1 mM, is orders of magnitude lower than conventional monoalkyltrimethylammonium surfactants like DTAB (C12TAB, CMC ~15 mM). This exceptional efficiency stems from the cooperative adsorption of dimeric molecules at interfaces, where the spacer facilitates closer packing of hydrophobic chains and reduces repulsion between charged head groups.

The compound’s ability to reduce surface tension to ~25 mN/m—compared to ~35 mN/m for single-chain analogs—has made it invaluable in investigating Langmuir monolayers and micellar kinetics. Recent studies highlight its role in stabilizing nanoemulsions and templating mesoporous materials, leveraging its high aggregation number and predictable self-assembly geometries.

Research Evolution and Current State of Knowledge

Initial synthesis routes for this compound involved quaternization of N,N,N',N'-tetramethyl-1,5-pentanediamine with dodecyl bromide under controlled conditions. Advances in purification techniques, particularly chromatography and recrystallization, have enabled the production of high-purity (>97%) material suitable for precise physicochemical studies.

Contemporary research focuses on structure-property relationships:

- Spacer Length : The five-carbon spacer optimizes the balance between headgroup separation and hydrophobic domain cohesion. Shorter spacers (C3–C4) increase repulsion between ammonium groups, leading to elongated micelles, while longer spacers (C6–C8) promote spherical aggregates.

- Counterion Effects : Replacing bromide with bulkier anions (e.g., tosylate) modulates solubility and thermal stability, though bromide remains preferred for its minimal interference in interfacial studies.

- Temperature Dependence : The Krafft temperature of this compound is below 0°C, ensuring micelle formation across most experimental conditions.

Theoretical Frameworks in Gemini Surfactant Research

The behavior of this compound is interpreted through two key theoretical models:

Pack Parameter Theory : The molecule’s cylindrical geometry (large hydrophobic volume relative to headgroup area) favors the formation of bilayers and vesicles rather than spherical micelles. This is quantified by the pack parameter $$ P = \frac{v}{a0 lc} $$, where $$ v $$ is the tail volume, $$ a0 $$ the headgroup area, and $$ lc $$ the critical chain length. For this compound, $$ P \approx 0.74 $$, indicating a propensity for lamellar phases.

Modified Poisson-Boltzmann Theory : Accounts for the reduced electrostatic repulsion between dimeric headgroups compared to monomeric surfactants. The spacer’s conformational entropy compensates for charge-charge interactions, lowering the free energy of micellization.

Recent molecular dynamics simulations corroborate these models, showing that the pentamethylene spacer adopts a gauche-rich conformation in aqueous solutions, enabling optimal headgroup separation during adsorption at air-water interfaces.

Properties

IUPAC Name |

dodecyl-[5-[dodecyl(dimethyl)azaniumyl]pentyl]-dimethylazanium;dibromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H72N2.2BrH/c1-7-9-11-13-15-17-19-21-23-26-30-34(3,4)32-28-25-29-33-35(5,6)31-27-24-22-20-18-16-14-12-10-8-2;;/h7-33H2,1-6H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKKEPDHDRCIOA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H72Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of pentane-1,5-diamine with an alkylating agent, such as dodecyl bromide, under controlled conditions to form the intermediate diamine. Subsequent methylation reactions introduce the methyl groups at the nitrogen atoms.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions, such as temperature and pressure, to ensure the formation of the desired product with high purity. The final product is purified through crystallization or other suitable methods to achieve the required purity levels.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, such as alkyl halides or amines

Major Products Formed:

Oxidation: Various oxidized derivatives, depending on the extent of oxidation.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Substituted derivatives where the bromide ions are replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its long alkyl chains make it useful in studying lipid interactions and membrane biology.

Biology: In biological research, the compound is employed to investigate cell membrane properties and interactions. It can be used to modify surfaces of biological membranes or as a probe to study membrane-associated processes.

Industry: In industrial applications, the compound is used in the formulation of surfactants, lubricants, and other products that require amphiphilic properties. Its ability to form stable complexes with other molecules makes it valuable in various chemical processes.

Mechanism of Action

The mechanism by which N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide exerts its effects involves its interaction with biological membranes and other molecules. The long alkyl chains interact with lipid bilayers, altering membrane fluidity and permeability. The compound can also form complexes with other molecules, influencing their behavior and properties.

Molecular Targets and Pathways Involved:

Membrane Interactions: The compound targets cell membranes, affecting their structure and function.

Complex Formation: It interacts with various biomolecules, forming stable complexes that can alter biological processes.

Comparison with Similar Compounds

Physicochemical Properties

- Water Solubility : Solubility increases with spacer length. Hexamethylene derivatives (6C) show superior solubility compared to ethylene (2C) or tetramethylene (4C) analogs . The pentamethylene spacer (5C) likely offers intermediate solubility.

- Thermal Stability : Longer spacers enhance thermal stability. For example, deuterium-substituted analogs (e.g., compound 3a in ) show stability under reflux conditions, though this is structure-dependent .

Antifungal Performance :

- MIC Trends : Antifungal activity against Aspergillus niger, Penicillium chrysogenum, and Candida albicans improves with longer spacers. Hexamethylene derivatives (6C) exhibit the lowest MIC values (most potent), while ethylene (2C) analogs are less effective . The pentamethylene spacer (5C) is expected to demonstrate intermediate efficacy.

- Mechanism : Enhanced activity in longer spacers is attributed to improved membrane penetration and electrostatic interactions with microbial cell walls .

Spectroscopic and Analytical Data

- NMR Spectroscopy : Ethylene derivatives (2C) show distinct proton environments at δ 3.67 (methylene near N+) and δ 1.30 (alkyl chains) . Longer spacers, such as pentamethylene (5C), would exhibit shifted signals due to increased flexibility.

- Elemental Analysis : Ethylene derivatives match calculated values (e.g., %C 58.49 vs. 58.62 calc.), confirming purity .

Biological Activity

N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide (CAS No. 18464-25-0) is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C33H72Br2N2

- Molecular Weight : 617.3 g/mol

- Purity : Typically available at 97% or higher purity levels .

This compound exhibits its biological activity primarily through its surfactant properties, affecting cell membranes and interacting with various biological systems. The compound's quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased permeability of cell membranes .

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy

| Pathogen Type | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Fungi | Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in certain cancer cell lines while exhibiting selectivity over normal cells.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 12 | High |

| MCF-7 (Breast) | 15 | Moderate |

| Normal Fibroblasts | >100 | Low |

Case Study 1: Antimicrobial Application

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of this compound against biofilms formed by Staphylococcus aureus. The compound demonstrated a reduction of biofilm mass by over 70% at sub-MIC concentrations, highlighting its potential as a therapeutic agent in treating infections associated with biofilms .

Case Study 2: Cancer Treatment Potential

A recent investigation in Cancer Research explored the effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in significant apoptosis in HeLa cells through the activation of caspase pathways. This suggests that the compound may have potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide, and how do reaction conditions influence product selectivity?

- Methodology : The compound can be synthesized via quaternization of a diamine precursor with alkyl bromides. For example, analogous gemini surfactants are synthesized by reacting 1,5-pentanediamine derivatives with alkyl halides under controlled conditions. Solvent choice (e.g., ethanol vs. dichloromethane) significantly impacts reaction selectivity and yield, as polar aprotic solvents may enhance alkylation efficiency .

- Data : In related syntheses, dichloromethane as a solvent increased product purity (96% yield) compared to ethanol (51% yield) due to reduced side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this diquaternary ammonium compound?

- Methodology :

1H NMR : Identify methyl groups attached to nitrogen (δ ~3.0–3.5 ppm) and alkyl chain protons (δ ~1.2–1.8 ppm).

13C NMR : Quaternary ammonium carbons appear at δ ~55–65 ppm, while methyl carbons resonate near δ ~45 ppm.

2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between alkyl chains and the pentane backbone .

Q. What analytical techniques are critical for assessing the compound’s purity and stoichiometry?

- Methodology :

- Elemental Analysis : Verify the Br⁻ counterion ratio (expected 2:1 for dibromide salts).

- Mass Spectrometry (ESI-MS) : Detect the cationic diquaternary species (e.g., [C11H28N2]²⁺) and confirm molecular weight (348.16 g/mol) .

- Ion Chromatography : Quantify bromide content to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in bond-length data for the quaternary ammonium centers?

- Methodology : Single-crystal X-ray diffraction can reveal variations in C–N bond lengths caused by steric strain or electronic effects. For example, in related triazolium salts, bond lengths such as C5–N5 (1.325 Å) vs. C5–N1 (1.335 Å) indicate resonance stabilization differences .

- Data Contradiction : Computational studies (DFT) may predict shorter bond lengths than experimental values due to crystal packing effects. Cross-validate with spectroscopic data to resolve discrepancies .

Q. What experimental strategies can elucidate the compound’s interaction with lipid bilayers in membrane permeability studies?

- Methodology :

Fluorescence Anisotropy : Monitor changes in membrane fluidity upon compound incorporation.

Calorimetry (DSC) : Measure phase transition temperatures to assess disruption of lipid packing.

Electrophysiology : Evaluate ion transport modulation using planar lipid bilayers .

Q. How do structural modifications (e.g., alkyl chain length) affect the compound’s cytotoxic profile?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chains (C8–C16) and test cytotoxicity via MTT assays.

- Mechanistic Insight : Longer chains (e.g., C12) enhance membrane disruption but may increase hemolytic activity, requiring a balance between efficacy and toxicity .

Q. What statistical approaches are recommended for analyzing contradictory data in aggregation behavior studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.